5-Methylthiophene-3-carbaldehyde
Overview
Description
5-Methylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6OS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a methyl group at the 5-position and an aldehyde group at the 3-position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One common method for synthesizing thiophene derivatives, including this compound, is the Gewald reaction.
Paal-Knorr Synthesis: Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Industrial Production Methods:
- Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where the aldehyde group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or nucleophiles, can be used under appropriate conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methylthiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Methylthiophene-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways or chemical reactions, leading to the desired effects .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 3-Methylthiophene-2-carbaldehyde
- 5-Methylthiophene-2-carbaldehyde
Comparison:
- Structural Differences: The position of the methyl and aldehyde groups can significantly affect the reactivity and properties of the compound. For example, 5-Methylthiophene-3-carbaldehyde has a methyl group at the 5-position, while 3-Methylthiophene-2-carbaldehyde has it at the 3-position.
- Reactivity: The different positions of the functional groups can influence the compound’s reactivity in various chemical reactions. For instance, the electronic effects of the substituents can alter the compound’s behavior in oxidation or reduction reactions.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain applications, such as in the synthesis of specific pharmaceuticals or materials .
Properties
IUPAC Name |
5-methylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITNVIKTFZONKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424691 | |
Record name | 5-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-72-5 | |
Record name | 5-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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